
6-amino-4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PYRIDINECARBOXAMIDE,6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-1,2,3,4-TETRAHYDRO-2-OXO- is a complex organic compound with a unique structure that includes a pyridine ring, an amide group, an amino group, a chlorophenyl group, a cyano group, and a tetrahydro-oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PYRIDINECARBOXAMIDE,6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-1,2,3,4-TETRAHYDRO-2-OXO- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia.
Introduction of the Amide Group: The amide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Addition of the Amino Group: The amino group is added via a nucleophilic substitution reaction.
Incorporation of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction.
Addition of the Cyano Group: The cyano group is added via a nucleophilic addition reaction.
Formation of the Tetrahydro-Oxo Group: The tetrahydro-oxo group is formed through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressure conditions are common in industrial settings to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-PYRIDINECARBOXAMIDE,6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-1,2,3,4-TETRAHYDRO-2-OXO- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring and other functional groups.
Hydrolysis: The amide group can undergo hydrolysis to form carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-PYRIDINECARBOXAMIDE,6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-1,2,3,4-TETRAHYDRO-2-OXO- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-PYRIDINECARBOXAMIDE,6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-1,2,3,4-TETRAHYDRO-2-OXO- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-PYRIDINECARBOXAMIDE,6-AMINO-4-(2-FLUOROPHENYL)-5-CYANO-1,2,3,4-TETRAHYDRO-2-OXO-
- 3-PYRIDINECARBOXAMIDE,6-AMINO-4-(2-BROMOPHENYL)-5-CYANO-1,2,3,4-TETRAHYDRO-2-OXO-
- 3-PYRIDINECARBOXAMIDE,6-AMINO-4-(2-METHYLPHENYL)-5-CYANO-1,2,3,4-TETRAHYDRO-2-OXO-
Uniqueness
The uniqueness of 3-PYRIDINECARBOXAMIDE,6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-1,2,3,4-TETRAHYDRO-2-OXO- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds with different substituents.
Properties
CAS No. |
70987-92-7 |
|---|---|
Molecular Formula |
C13H11ClN4O2 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
6-amino-4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN4O2/c14-8-4-2-1-3-6(8)9-7(5-15)11(16)18-13(20)10(9)12(17)19/h1-4,9-10H,16H2,(H2,17,19)(H,18,20) |
InChI Key |
GJVSWTDPBQXGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=O)NC(=C2C#N)N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


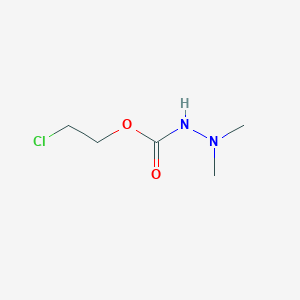
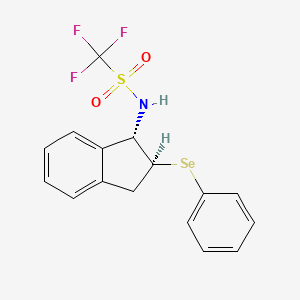
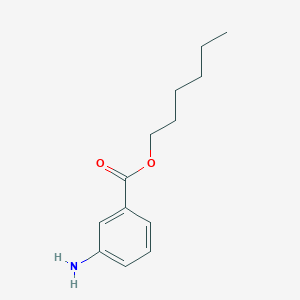
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
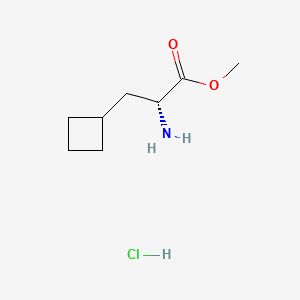
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)

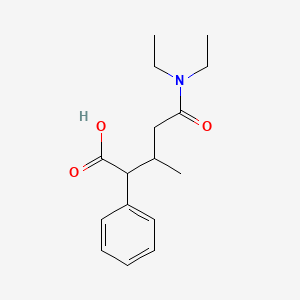

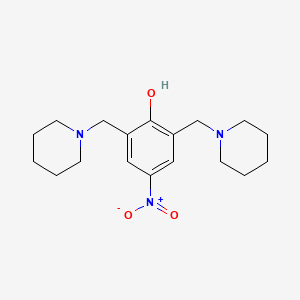
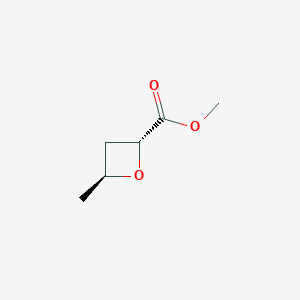
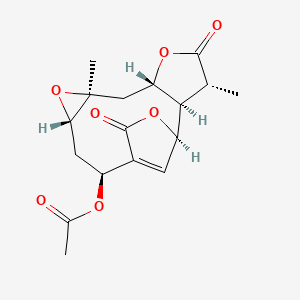
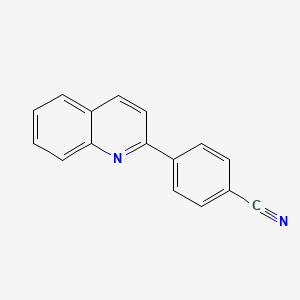
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
